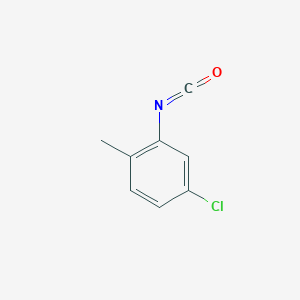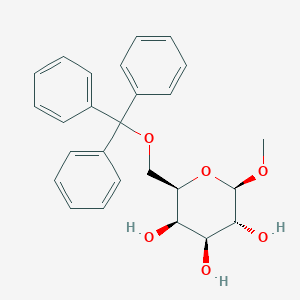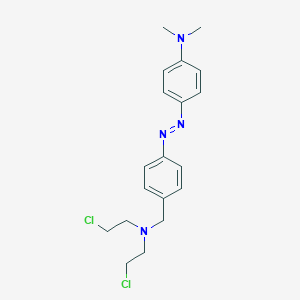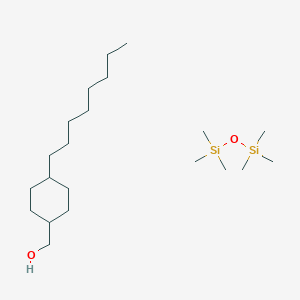
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Octylcyclohexyl)methanol; trimethyl(trimethylsilyloxy)silane, commonly known as OTS, is a widely used self-assembled monolayer (SAM) for surface modification. SAMs are thin films formed by the adsorption of molecules on a substrate. OTS SAMs have been used to modify various surfaces, including metals, semiconductors, and polymers, for a wide range of applications, such as electronics, biosensors, and microfluidics.
作用機序
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes form through the adsorption of OTS molecules on a substrate. The molecules are oriented with the alkyl chains pointing away from the substrate and the hydroxyl group pointing towards the substrate. The resulting (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane is highly ordered and densely packed, with the alkyl chains forming a hydrophobic barrier on the surface.
Biochemical and Physiological Effects:
OTS has no known biochemical or physiological effects, as it is primarily used as a surface modifier.
実験室実験の利点と制限
OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have several advantages for lab experiments, including their ease of synthesis, stability, and reproducibility. They also provide a well-defined surface for the study of molecular interactions. However, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have some limitations, such as their limited solubility in organic solvents and their sensitivity to humidity.
将来の方向性
There are several future directions for the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes in scientific research. One direction is the development of new methods for the synthesis of OTS and other (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes. Another direction is the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes for the study of protein-protein interactions and the development of protein biosensors. Additionally, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes could be used to modify the surface of nanoparticles for drug delivery applications.
合成法
OTS can be synthesized by the reaction of (4-octylcyclohexyl)magnesium bromide with trimethylchlorosilane, followed by the hydrolysis of the resulting trimethylsilyl ether with water. The product is then purified by column chromatography.
科学的研究の応用
OTS has been extensively used in scientific research as a surface modifier for various applications. For example, it has been used to modify the surface of gold electrodes for electrochemical biosensors, to modify the surface of silicon substrates for microfluidic devices, and to modify the surface of glass substrates for the study of protein adsorption.
特性
CAS番号 |
104519-19-9 |
|---|---|
製品名 |
(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
分子式 |
C21H48O2Si2 |
分子量 |
388.8 g/mol |
IUPAC名 |
(4-octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane |
InChI |
InChI=1S/C15H30O.C6H18OSi2/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14;1-8(2,3)7-9(4,5)6/h14-16H,2-13H2,1H3;1-6H3 |
InChIキー |
GQGUSUPCZSIJHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
正規SMILES |
CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C |
同義語 |
trans-4-Octylcyclohexylmethanol trimethylsilyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

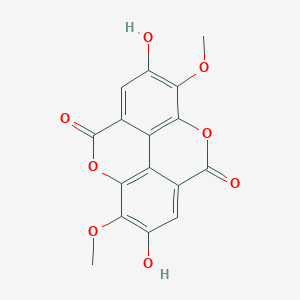
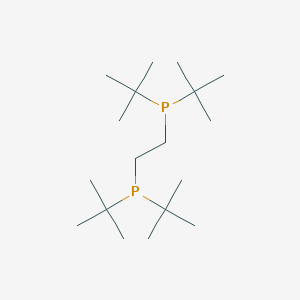
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
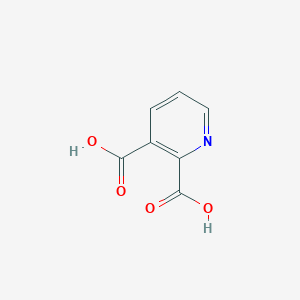
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)

